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molecular formula C7H7ClO4S B1425351 Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate CAS No. 95201-98-2

Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate

Cat. No. B1425351
M. Wt: 222.65 g/mol
InChI Key: OHCXCLUOINPJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04904686

Procedure details

2,4-Dichloro-2-methoxycarbonylthiophene-3(2H)-one (10 mmol) was stirred in anhydrous methanol at room temperature for 4 hours and the precipitate filtered, m.p. 109°-111° C. (methanol).
Name
2,4-Dichloro-2-methoxycarbonylthiophene-3(2H)-one
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1([C:9]([O:11][CH3:12])=[O:10])[C:6](=[O:7])[C:5]([Cl:8])=[CH:4][S:3]1.[CH3:13][OH:14]>>[Cl:8][C:5]1[C:6]([OH:7])=[C:2]([C:9]([O:11][CH3:12])=[O:10])[S:3][C:4]=1[O:14][CH3:13]

Inputs

Step One
Name
2,4-Dichloro-2-methoxycarbonylthiophene-3(2H)-one
Quantity
10 mmol
Type
reactant
Smiles
ClC1(SC=C(C1=O)Cl)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate filtered

Outcomes

Product
Name
Type
Smiles
ClC=1C(=C(SC1OC)C(=O)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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